molecular formula C5H11NS B14465589 (2S,4R)-2,4-Dimethyl-1,3-thiazolidine CAS No. 72760-76-0

(2S,4R)-2,4-Dimethyl-1,3-thiazolidine

Cat. No.: B14465589
CAS No.: 72760-76-0
M. Wt: 117.22 g/mol
InChI Key: FGBOEOZFZKNQAX-UHNVWZDZSA-N
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Description

(2S,4R)-2,4-Dimethyl-1,3-thiazolidine is a chiral compound with a thiazolidine ring structure This compound is characterized by the presence of two methyl groups at the 2 and 4 positions, and it exhibits chirality due to the stereocenters at these positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4R)-2,4-Dimethyl-1,3-thiazolidine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable precursor, such as a 2,4-dimethylthioamide, with an appropriate electrophile. The reaction conditions often include the use of a base, such as sodium hydride, and a solvent like tetrahydrofuran (THF) to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired enantiomer.

Chemical Reactions Analysis

Types of Reactions

(2S,4R)-2,4-Dimethyl-1,3-thiazolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the thiazolidine ring to a more reduced form, such as a thiazolidine-2-thione.

    Substitution: The methyl groups at the 2 and 4 positions can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with lithium aluminum hydride can produce thiazolidine-2-thione.

Scientific Research Applications

(2S,4R)-2,4-Dimethyl-1,3-thiazolidine has several scientific research applications, including:

    Chemistry: The compound is used as a chiral building block in the synthesis of more complex molecules. Its unique stereochemistry makes it valuable in asymmetric synthesis.

    Biology: In biological research, this compound is studied for its potential as a ligand in enzyme-catalyzed reactions.

    Medicine: The compound is investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical agents.

    Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S,4R)-2,4-Dimethyl-1,3-thiazolidine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The stereochemistry of the compound plays a crucial role in its binding affinity and specificity, influencing its biological effects.

Comparison with Similar Compounds

Similar Compounds

    (2S,4S)-2,4-Dimethyl-1,3-thiazolidine: This enantiomer has a different stereochemistry at the 4 position, leading to different chemical and biological properties.

    (2R,4R)-2,4-Dimethyl-1,3-thiazolidine: Another enantiomer with different stereochemistry at both the 2 and 4 positions.

    (2R,4S)-2,4-Dimethyl-1,3-thiazolidine: This compound has the opposite stereochemistry at the 2 and 4 positions compared to (2S,4R)-2,4-Dimethyl-1,3-thiazolidine.

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry, which imparts distinct chemical and biological properties. This makes it valuable in applications where chirality plays a critical role, such as in asymmetric synthesis and chiral recognition processes.

Properties

CAS No.

72760-76-0

Molecular Formula

C5H11NS

Molecular Weight

117.22 g/mol

IUPAC Name

(2S,4R)-2,4-dimethyl-1,3-thiazolidine

InChI

InChI=1S/C5H11NS/c1-4-3-7-5(2)6-4/h4-6H,3H2,1-2H3/t4-,5+/m1/s1

InChI Key

FGBOEOZFZKNQAX-UHNVWZDZSA-N

Isomeric SMILES

C[C@@H]1CS[C@H](N1)C

Canonical SMILES

CC1CSC(N1)C

Origin of Product

United States

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